molecular formula C7H7ClFN B14847021 2-(Chloromethyl)-4-fluoro-5-methylpyridine

2-(Chloromethyl)-4-fluoro-5-methylpyridine

Cat. No.: B14847021
M. Wt: 159.59 g/mol
InChI Key: NSDFGLCONKOPGW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-fluoro-5-methylpyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a chloromethyl group at the second position, a fluorine atom at the fourth position, and a methyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-fluoro-5-methylpyridine typically involves the chloromethylation of 4-fluoro-5-methylpyridine. One common method includes the reaction of 4-fluoro-5-methylpyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. This facilitates the attack by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can yield the corresponding alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include 2-(hydroxymethyl)-4-fluoro-5-methylpyridine, 2-(aminomethyl)-4-fluoro-5-methylpyridine, and 2-(thiomethyl)-4-fluoro-5-methylpyridine.

    Oxidation Reactions: Products include 2-(formyl)-4-fluoro-5-methylpyridine and 2-(carboxyl)-4-fluoro-5-methylpyridine.

    Reduction Reactions: Products include 2-(hydroxymethyl)-4-fluoro-5-methylpyridine and 2-(methyl)-4-fluoro-5-methylpyridine.

Scientific Research Applications

2-(Chloromethyl)-4-fluoro-5-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluoro-5-methylpyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-4-methylpyridine
  • 2-(Chloromethyl)-5-fluoropyridine
  • 2-(Chloromethyl)-4-fluoropyridine

Comparison: Compared to similar compounds, 2-(Chloromethyl)-4-fluoro-5-methylpyridine is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential for selective biological activity. The presence of the fluorine atom also enhances the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

2-(chloromethyl)-4-fluoro-5-methylpyridine

InChI

InChI=1S/C7H7ClFN/c1-5-4-10-6(3-8)2-7(5)9/h2,4H,3H2,1H3

InChI Key

NSDFGLCONKOPGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)CCl)F

Origin of Product

United States

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